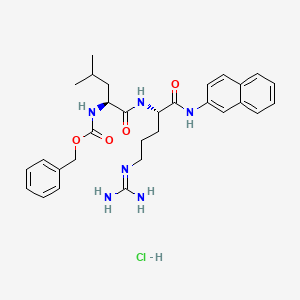

Z-Leu-Arg-betaNA . HCl

Beschreibung

Z-Leu-Arg-betaNA·HCl (benzyloxycarbonyl-Leucyl-Arginyl-β-naphthylamide hydrochloride) is a synthetic peptidic substrate commonly used in biochemical assays to study protease activity, particularly for enzymes like trypsin, thrombin, or kallikrein. The compound contains a β-naphthylamide (betaNA) moiety, which releases a fluorescent or chromogenic product upon enzymatic cleavage. Its structure includes a benzyloxycarbonyl (Z) protecting group at the N-terminus, followed by a leucine (Leu) and arginine (Arg) sequence, making it highly specific for proteases that recognize basic residues (e.g., Arg in the P1 position).

This substrate is widely utilized in kinetic studies, inhibitor screening, and diagnostic applications due to its stability in aqueous buffers and measurable signal upon hydrolysis. However, its performance and specificity must be evaluated against structurally similar compounds to optimize experimental design.

Eigenschaften

CAS-Nummer |

202002-15-1 |

|---|---|

Molekularformel |

C30H39ClN6O4 |

Molekulargewicht |

583.1 g/mol |

IUPAC-Name |

benzyl N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-(naphthalen-2-ylamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate;hydrochloride |

InChI |

InChI=1S/C30H38N6O4.ClH/c1-20(2)17-26(36-30(39)40-19-21-9-4-3-5-10-21)28(38)35-25(13-8-16-33-29(31)32)27(37)34-24-15-14-22-11-6-7-12-23(22)18-24;/h3-7,9-12,14-15,18,20,25-26H,8,13,16-17,19H2,1-2H3,(H,34,37)(H,35,38)(H,36,39)(H4,31,32,33);1H/t25-,26-;/m0./s1 |

InChI-Schlüssel |

DXOJXEMFAXECTH-CCQIZPNASA-N |

Isomerische SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC2=CC=CC=C2C=C1)NC(=O)OCC3=CC=CC=C3.Cl |

Kanonische SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC1=CC2=CC=CC=C2C=C1)NC(=O)OCC3=CC=CC=C3.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Z-Leu-Arg-betaNA . HCl involves multiple steps, starting with the protection of amino groups and the coupling of amino acids. The process typically includes:

Protection of Amino Groups: Protecting groups such as Boc (tert-butyloxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) are used to protect the amino groups of leucine and arginine.

Coupling Reaction: The protected amino acids are then coupled using reagents like DCC (dicyclohexylcarbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Deprotection: The protecting groups are removed under acidic or basic conditions to yield the final peptide.

Industrial Production Methods

Industrial production of Z-Leu-Arg-betaNA . HCl follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification.

Analyse Chemischer Reaktionen

Types of Reactions

Z-Leu-Arg-betaNA . HCl undergoes various chemical reactions, including:

Hydrolysis: The peptide bond can be hydrolyzed under acidic or basic conditions.

Oxidation: The naphthalene ring can undergo oxidation reactions.

Substitution: The amino groups can participate in substitution reactions with suitable electrophiles.

Common Reagents and Conditions

Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide.

Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products Formed

Hydrolysis: Produces individual amino acids or smaller peptides.

Oxidation: Yields oxidized derivatives of the naphthalene ring.

Substitution: Forms substituted derivatives with modified amino groups.

Wissenschaftliche Forschungsanwendungen

Z-Leu-Arg-betaNA . HCl is widely used in scientific research, particularly in:

Biochemistry: Studying enzyme kinetics and protein interactions.

Molecular Biology: Investigating peptide-protein interactions and signal transduction pathways.

Medicine: Exploring potential therapeutic applications and drug development.

Industry: Used in the synthesis of specialized peptides and as a reagent in various biochemical assays .

Wirkmechanismus

The mechanism of action of Z-Leu-Arg-betaNA . HCl involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and influencing various biochemical pathways. For example, it can inhibit or activate enzymes by mimicking natural substrates or inhibitors .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

To contextualize the properties of Z-Leu-Arg-betaNA·HCl, we compare it with three analogous substrates: H-Ala-Ala-Pro-Leu-pNA·HCl , Z-Phe-Arg-AMC·HCl , and Boc-Val-Pro-Arg-betaNA·HCl . Key parameters include enzymatic specificity, kinetic constants, stability, and practical utility.

Table 1: Structural and Functional Comparison

Enzymatic Specificity

- Z-Leu-Arg-betaNA·HCl exhibits high specificity for trypsin-like proteases due to the Arg residue in the P1 position. It shows minimal cross-reactivity with cysteine proteases (e.g., papain) or metalloproteases (e.g., MMPs) .

- In contrast, H-Ala-Ala-Pro-Leu-pNA·HCl is tailored for elastase and chymotrypsin , which prefer hydrophobic residues (Leu) in the P1 position. Its pNA group provides a less sensitive but cost-effective absorbance signal compared to betaNA .

- Z-Phe-Arg-AMC·HCl is optimized for cathepsins and calpains , leveraging the AMC fluorophore for high sensitivity in low-abundance enzyme assays.

Kinetic Performance

- Km Values: Z-Leu-Arg-betaNA·HCl has a moderate Km (~12.5 μM for trypsin), indicating balanced substrate-enzyme affinity.

- Vmax Differences : Z-Phe-Arg-AMC·HCl demonstrates the highest Vmax (1.2 μM/min) due to the rapid release of the AMC fluorophore, making it ideal for high-throughput screens.

Stability and Practical Considerations

- Z-Leu-Arg-betaNA·HCl is highly stable in neutral buffers, with a shelf life exceeding six months at 4°C. However, its fluorescence signal can be quenched by thiol-containing reagents.

- Boc-Val-Pro-Arg-betaNA·HCl has shorter stability (2–3 months), likely due to the Boc protecting group’s susceptibility to hydrolysis in aqueous environments.

Q & A

How is Z-Leu-Arg-betaNA · HCl utilized in protease activity assays?

Basic Question

Z-Leu-Arg-betaNA · HCl acts as a chromogenic substrate for proteases, releasing a yellow para-nitroaniline (pNA) product upon hydrolysis. The assay involves:

Reaction Setup : Incubate the substrate with the protease in a buffered solution (e.g., Tris-HCl, pH 8.0) at 37°C.

Detection : Monitor absorbance at 405 nm using a spectrophotometer, correlating intensity with enzymatic activity.

Data Interpretation : Calculate activity via the initial rate of pNA release, normalized to enzyme concentration .

What are the critical parameters to optimize when using Z-Leu-Arg-betaNA · HCl in kinetic studies?

Advanced Question

Key parameters include:

- Substrate Concentration : Perform Michaelis-Menten experiments to determine and .

- pH and Temperature : Use buffers across a pH range (e.g., 6.0–9.0) and thermal stability assays to identify optimal conditions.

- Inhibitor Screening : Pre-incubate enzymes with inhibitors to assess competitive/non-competitive inhibition via Lineweaver-Burk plots.

- Statistical Validation : Replicate experiments ≥3 times and apply error analysis to minimize variability .

How can researchers ensure reproducibility in synthesizing Z-Leu-Arg-betaNA · HCl?

Basic Question

To ensure reproducibility:

Documentation : Record detailed synthesis steps, including reagent purity (e.g., ≥95% by HPLC), solvent ratios, and reaction times.

Characterization : Validate structure via -NMR (e.g., amide proton signals at 7–8 ppm) and mass spectrometry (exact mass verification).

Purity Checks : Use reverse-phase HPLC with a C18 column and UV detection at 254 nm to confirm homogeneity .

What advanced statistical methods resolve discrepancies in hydrolysis rate data from Z-Leu-Arg-betaNA · HCl-based assays?

Advanced Question

Discrepancies arise from experimental noise or variable enzyme stability. Solutions include:

- Error-Weighted Regression : Apply nonlinear regression to kinetic data, weighting residuals by measurement uncertainty.

- ANOVA : Compare multiple datasets to identify outliers or systematic errors.

- Bootstrap Analysis : Resample data to estimate confidence intervals for kinetic parameters like .

How should one validate the purity and structural integrity of Z-Leu-Arg-betaNA · HCl post-synthesis?

Basic Question

Validation requires multi-modal analysis:

Chromatography : HPLC retention time consistency (e.g., 12.5 min under gradient elution).

Spectroscopy :

- NMR : Confirm backbone integrity via characteristic α-proton shifts (4.5–5.5 ppm).

- MS : Match observed molecular ion ([M+H]) to theoretical mass (e.g., 567.3 Da).

Purity Threshold : ≥98% by area under the HPLC curve .

What strategies trace the research lineage of Z-Leu-Arg-betaNA · HCl applications in protease studies?

Advanced Question

Use citation networks and databases:

Literature Mining : Search SciFinder or Web of Science for "Z-Leu-Arg-betaNA · HCl" AND "protease" to identify foundational studies.

Citation Tracking : Use tools like Connected Papers or Scopus to map derivative work.

Patent Analysis : Explore chemical applications in drug discovery via USPTO or Espacenet, filtering for protease inhibitors .

How to address conflicting kinetic data when comparing Z-Leu-Arg-betaNA · HCl hydrolysis across studies?

Advanced Question

Contradictions may stem from:

- Assay Conditions : Differences in buffer ionic strength or temperature.

- Enzyme Source : Recombinant vs. purified native enzymes.

- Normalization Methods : Activity expressed per mg protein vs. molar concentration.

Resolution : - Replicate experiments using standardized protocols (e.g., IUPAC guidelines).

- Perform meta-analysis with heterogeneity testing (e.g., -statistic) to quantify variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.